15-Tetracosenamide
Description
15-Tetracosenamide is a long-chain fatty acid amide characterized by a 24-carbon backbone with a cis double bond at the 15th position (15Z configuration). It is a structural component of complex lipids, such as ceramides and glycosphingolipids, and plays roles in cellular signaling and membrane integrity . The compound often features stereochemical complexity; for example, (15Z)-N-[(2S,3R,4E)-1-(beta-D-glucopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]-15-tetracosenamide contains seven defined stereocenters and a glucopyranosyl moiety, highlighting its biochemical versatility . Derivatives of 15-tetracosenamide are studied for their interactions with enzymes like phospholipase D and their roles as endocannabinoids .
Properties
Molecular Formula |
C42H81NO3 |
|---|---|
Molecular Weight |
648.1 g/mol |
IUPAC Name |
(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17+,37-35+/t40-,41?/m0/s1 |
InChI Key |
VJSBNBBOSZJDKB-RWBPQIQHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most common and efficient method reported for 15-tetracosenamide synthesis involves:
- Activation of cis-15-tetracosenoic acid with a carbodiimide reagent (e.g., DCC or EDAC) to form an O-acylisourea intermediate.
- Nucleophilic attack by the amine or sphingosine derivative on the activated acid intermediate, facilitated by DMAP as a catalyst, yielding the amide bond.
- Byproduct removal and purification typically by silica gel chromatography.
This method provides high yields and relatively rapid reaction times. For example, Zhao et al. (2004) reported rapid synthesis of N-benzyl-15Z-tetracosenamide using cis-15-tetracosenoic acid, DMAP, and DCC, with purification by column chromatography.
One-Step Macamide Synthesis
An alternative one-step synthesis involves direct reaction of benzylamine with cis-15-tetracosenoic acid under basic conditions, leading to macamide formation with high yield (~96%) after workup and washing steps. This method is faster and simplifies purification compared to multi-step routes.
Reaction Conditions and Optimization
Research Findings on Preparation Efficiency
- Yield: Using carbodiimide condensation with DMAP, yields typically range from 80% to 96%, depending on purification methods.
- Purity: Chromatographic purification is essential to remove urea byproducts and unreacted starting materials.
- Reaction speed: One-step methods with benzylamine and base can achieve rapid synthesis within minutes to hours, improving throughput.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Carbodiimide condensation (CCM) | cis-15-tetracosenoic acid, DCC or EDAC, DMAP | 1–24 hours | 80–90 | Silica gel chromatography | Most common, high yield |
| One-step amide formation | cis-15-tetracosenoic acid, benzylamine, NaOH | ~30 min | ~96 | Washing, ether extraction | Faster, simpler purification |
| Alternative catalysts | HOBt, other carbodiimides | Variable | Variable | Chromatography | Used to reduce byproducts |
Chemical Reactions Analysis
15-Tetracosenamide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: Substitution reactions can occur, particularly involving the amide group, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
15-Tetracosenamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 15-tetracosenamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance endurance by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels . These effects suggest that 15-tetracosenamide may influence metabolic pathways related to energy production and fatigue reduction.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Features of 15-Tetracosenamide Derivatives
Detailed Comparisons
Functional Group Diversity Hydroxyethylamide derivative (CAS 887405-21-2): The hydroxyethyl group enhances solubility and mimics endogenous endocannabinoids like anandamide. Its 15Z double bond is critical for binding to phospholipase D, as shown in enzymatic assays . Sulfatide derivative (CAS 151057-28-2): The sulfated galactose moiety introduces polarity, enabling interactions with proteins in neural tissues. This compound’s ceramide core is structurally analogous to myelin lipids . Di-glycosylated derivative (CAS 483370-78-1): The branched sugar headgroup facilitates cell-cell recognition and immune responses, distinguishing it from non-glycosylated variants .
Biological Roles The hydroxyethylamide derivative is functionally aligned with endocannabinoids, modulating lipid metabolism in Cannabis sativa studies . Sulfatides are essential for myelin stability, while C24:1 ceramides regulate apoptosis in dermatological contexts .
Analytical Considerations
- Methods like HPLC and mass spectrometry (referenced in ’s supplementary tables) are critical for resolving stereoisomers and quantifying trace amounts . However, glycosylated derivatives require specialized techniques (e.g., NMR) due to their complexity .
Q & A
Q. How should researchers document negative or inconclusive findings related to 15-Tetracosenamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
